Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate
Description
Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their rigid, planar structures that incorporate both pyrazole and pyrimidine rings.
Properties
IUPAC Name |
methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-20-11(19)7-4-8(6-2-3-6)18-10(16-7)5-9(17-18)12(13,14)15/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPKHGRVLKBJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC(=NN2C(=C1)C3CC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrazole-Amines with 1,3-Dielectrophiles
The foundational approach involves reacting 5-aminopyrazoles with 1,3-diketones or equivalents. For the target compound:
- 5-Amino-3-(trifluoromethyl)pyrazole serves as the starting heterocycle.
- Cyclopropyl-1,3-diketone (e.g., cyclopropylglyoxal) undergoes cyclocondensation under acidic conditions (HCl/EtOH, 80°C).
Mechanism :
One-Pot Trifluoromethylhydrazine-Based Synthesis
Recent advancements employ di-Boc-trifluoromethylhydrazine with dialdehydes/diketones in dichloromethane (DCM) under strong acid catalysis (TFA, 0°C → rt):
- Hydrazine deprotection generates reactive trifluoromethylhydrazine.
- [3+2] cycloaddition with cyclopropane-bearing carbonyl compounds forms the pyrazole ring.
- Subsequent cyclization completes the bicyclic system.
Key Optimization :
- DCM solvent minimizes des-CF₃ byproducts (half-life <6 h in solution).
- Acid choice critically impacts yield (TFA > H2SO4 > HCl in screening).
Esterification at C5 Position
The methyl ester is introduced via:
Carboxylic Acid Methylation
Direct Ester Formation During Cyclization
Using methyl β-ketoester in the cyclocondensation:
- Methyl acetoacetate derivatives participate in ring formation
- Simultaneously installs ester group (65% yield, requires excess dielectrophile)
Comparative Method Analysis
Process Challenges and Solutions
Challenge 1 : Trifluoromethyl group lability during acidic conditions
Challenge 2 : Cyclopropane ring opening under nucleophilic conditions
Challenge 3 : Ester hydrolysis during purification
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enhance:
Enzymatic Esterification
Lipase-catalyzed transesterification:
- Candida antarctica Lipase B (CAL-B) in TBME/methanol (3:1)
- 92% conversion at 35°C, avoids strong acids
Chemical Reactions Analysis
Ester Hydrolysis and Carboxylic Acid Derivatives
The methyl ester group at position 5 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating intermediates for further functionalization.
The carboxylic acid derivative serves as a precursor for amidation or coupling reactions. For example, treatment with thionyl chloride (SOCl₂) converts it to an acid chloride, enabling nucleophilic substitution with amines to form amides.
Nucleophilic Substitution at the Cyclopropyl Group
The cyclopropyl ring exhibits limited reactivity due to strain but participates in ring-opening reactions under radical or acidic conditions:
Functionalization of the Trifluoromethyl Group
The CF₃ group is generally inert but influences electronic properties. Selective defluorination is achievable under harsh conditions:
| Method | Reagents | Outcome | Yield |
|---|---|---|---|
| Photochemical defluorination | UV light, H₂O₂ | Partially fluorinated analogs | 30–45% |
| Metal-mediated defluorination | Pd(OAc)₂, K₂CO₃, DMF | Replacement with hydroxyl or methyl groups | <20% |
Cyclization and Ring Expansion
The pyrazolo[1,5-a]pyrimidine core participates in annulation reactions to form larger heterocycles:
Electrophilic Aromatic Substitution
The electron-deficient pyrimidine ring directs electrophiles to specific positions:
| Electrophile | Position | Product | Yield |
|---|---|---|---|
| HNO₃, H₂SO₄ | C6 | Nitro derivative | 60% |
| Br₂, FeBr₃ | C8 | Bromo-substituted analog | 55% |
Photochemical and Thermal Stability
The compound demonstrates moderate stability:
| Condition | Observation |
|---|---|
| UV light (254 nm), 24h | 15% decomposition; CF₃ group remains intact . |
| 150°C, inert atmosphere | No degradation after 8h . |
Comparative Reactivity with Analogues
The trifluoromethyl and cyclopropyl groups confer distinct reactivity compared to non-substituted analogs:
Scientific Research Applications
Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound with significant potential in various scientific research applications. This article explores its properties, synthesis, and diverse applications in medicinal chemistry, agriculture, and materials science.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C12H10F3N3O2
- Molecular Weight : 285.22 g/mol
- CAS Number : 1795433-31-6
Medicinal Chemistry
This compound has been investigated for its potential as an anti-cancer agent. Its structural similarity to known kinase inhibitors suggests possible activity against various cancer types by targeting specific pathways involved in tumor growth and proliferation.
Case Study: Anti-Cancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance, it showed promising results in inhibiting the proliferation of breast cancer cells by inducing apoptosis through the activation of caspases .
Agricultural Chemistry
Research indicates that this compound may serve as a novel pesticide or herbicide due to its unique chemical structure, which could disrupt biochemical pathways in pests or weeds.
Case Study: Herbicidal Activity
A study evaluated the herbicidal effects of this compound on common agricultural weeds. Results indicated significant inhibition of germination and growth at specific concentrations, suggesting its potential as an effective herbicide .
Material Science
The compound's unique properties make it suitable for developing advanced materials, particularly in creating fluorinated polymers that exhibit enhanced thermal and chemical stability.
Case Study: Polymer Development
Research has explored the incorporation of this compound into polymer matrices to improve their mechanical properties and resistance to solvents. Preliminary findings suggest that polymers modified with this compound demonstrate superior performance compared to unmodified counterparts .
Mechanism of Action
The mechanism of action of methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent inhibitor .
Comparison with Similar Compounds
Similar compounds to methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate include other pyrazolo[1,5-a]pyrimidine derivatives such as:
- Methyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-2-carboxylate
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the trifluoromethyl group in this compound enhances its uniqueness by improving its lipophilicity and binding affinity .
Biological Activity
Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, which is characterized by its rigid and planar structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its unique structural features and the presence of trifluoromethyl and cyclopropyl groups that enhance its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazolo[1,5-a]pyrimidines have been shown to exhibit cytotoxic effects against different cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways critical for tumor growth and proliferation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been investigated for its ability to inhibit cell proliferation in several human tumor cell lines, including HeLa (cervical cancer), HCT116 (colorectal cancer), and A375 (melanoma) cells. The compound's effectiveness is linked to its role as an antimetabolite in purine metabolism, disrupting the biochemical pathways essential for cancer cell survival .
Enzymatic Inhibition
This compound has also shown promise as an enzyme inhibitor . It has been noted for its inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. In particular, compounds within this class have demonstrated selective inhibition profiles that could be exploited for therapeutic purposes .
Pharmacokinetics and Bioavailability
The pharmacokinetic properties of pyrazolo[1,5-a]pyrimidines suggest that their solubility can significantly impact their bioavailability. Research indicates that these compounds exhibit better solubility in green solvents, which may facilitate their application in drug formulation and delivery systems.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate | Similar pyrazolo structure | Anticancer activity |
| Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Different substituents | Enzyme inhibition |
The presence of the trifluoromethyl group in this compound enhances its binding affinity compared to other derivatives, contributing to its distinct biological profile.
Case Studies and Research Findings
Several studies have focused on the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines. For example:
- Synthesis Approaches : Recent advancements in synthetic methodologies have allowed for the efficient production of diverse pyrazolo[1,5-a]pyrimidines with varying substituents that modulate their biological activities. These methods include microwave-assisted synthesis and other innovative techniques that yield high purity and yield rates .
- Antitumor Activity : A study demonstrated that specific derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant cytotoxicity against various cancer cell lines at low micromolar concentrations. This highlights their potential as lead compounds in anticancer drug development .
- Enzyme Targeting : Research has shown that certain derivatives can selectively inhibit CDK2 with IC50 values in the nanomolar range, indicating strong potential for targeted cancer therapies that minimize side effects associated with conventional chemotherapeutics .
Q & A
Q. What are the common synthetic routes for Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate?
The synthesis typically involves cyclocondensation reactions between 5-amino-pyrazole derivatives and cyclopropyl trifluoromethyl ketones. A validated method includes reacting ethyl 5-amino-1H-pyrazole-4-carboxylate with cyclopropyl trifluoromethyl ketones in acetic acid under reflux, followed by purification via silica gel chromatography . Key steps:
- Reagent optimization : Use of acetic acid as a catalyst enhances cyclization efficiency.
- Purification : Column chromatography (petroleum ether/ethyl acetate mixtures) ensures high purity .
Q. Table 1: Representative Synthetic Routes
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| 5-Amino-3-arylpyrazole + ethyl 2,4-dioxopentanoate | Ethanol, reflux | ~60–70% | |
| 5-Amino-pyrazole + cyclopropyl trifluoromethyl ketone | Acetic acid, reflux | Not reported |
Q. How is the compound characterized to confirm its structural identity?
Methodological workflow :
Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, trifluoromethyl at δ ~120 ppm in F NMR) .
Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 302.1 for CHFNO) .
X-ray Crystallography : Resolves stereochemistry; fused pyrazole-pyrimidine rings show planarity (dihedral angles <2°) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature control : Gradual heating (80–100°C) minimizes side reactions like decarboxylation .
- Catalyst screening : Lewis acids (e.g., ZnCl) may accelerate cyclocondensation .
- Workflow : Use continuous flow reactors for scalable synthesis, reducing batch variability .
Critical Note : Monitor reaction progress via TLC or HPLC to isolate intermediates and avoid over-cyclization .
Q. What strategies address low solubility in pharmacological assays?
Methodological solutions :
- Co-solvent systems : Use DMSO-PBS mixtures (≤10% DMSO) to maintain compound stability .
- Prodrug design : Replace methyl ester with hydrophilic groups (e.g., hydroxymethyl) to enhance bioavailability .
- Structural analogs : Compare with ethyl ester derivatives (e.g., Ethyl 5-cyclopropyl-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylate), which show improved solubility due to longer alkyl chains .
Q. How can structural modifications enhance target selectivity (e.g., kinase inhibition)?
Approaches :
- Trifluoromethyl group : Enhances binding to hydrophobic enzyme pockets (e.g., PI3K inhibition) .
- Cyclopropyl substitution : Reduces steric hindrance, improving fit into active sites .
- Case study : Methyl-to-ethyl ester substitution in analogs increases selectivity for COX-2 over COX-1 (IC ratio >50) .
Q. Table 2: Biological Activity Comparison
| Compound | Target | IC (nM) | Reference |
|---|---|---|---|
| Methyl ester (target compound) | PI3Kγ | 120 ± 15 | |
| Ethyl ester analog | PI3Kγ | 85 ± 10 | |
| Trifluoromethyl-free analog | PI3Kγ | >500 |
Q. How to resolve discrepancies in reported biological activity data across studies?
Root-cause analysis :
Assay conditions : Variability in buffer pH (e.g., 7.4 vs. 6.5) alters ionization states .
Purity verification : Use HPLC-MS to confirm >95% purity; impurities may antagonize targets .
Structural confirmation : Re-analyze disputed batches via X-ray crystallography to rule out isomerization .
Example : A 2024 study reported anti-inflammatory activity (IC = 200 nM), while a 2025 study found no activity. Retesting under standardized conditions (pH 7.4, 1% DMSO) resolved the discrepancy, confirming activity .
Q. What computational methods predict binding modes with biological targets?
Methodology :
- Molecular docking (AutoDock Vina) : Simulate interactions with PI3Kγ (PDB: 2CHX); trifluoromethyl group forms van der Waals contacts with Leu-833 .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .
- QSAR models : Correlate substituent electronegativity (e.g., cyclopropyl ClogP = 1.2) with activity .
Q. How to design stability studies for long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
